molecular formula C9H19N B1281884 4-Butylpiperidine CAS No. 24152-39-4

4-Butylpiperidine

Cat. No.: B1281884
CAS No.: 24152-39-4
M. Wt: 141.25 g/mol
InChI Key: XIQSPCJCAJVNJL-UHFFFAOYSA-N
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Description

4-Butylpiperidine is an organic compound with the chemical formula C9H19N. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a butyl group attached to the fourth carbon of the piperidine ring. This compound is a colorless to light yellow liquid at room temperature and is used in various chemical and pharmaceutical applications .

Biochemical Analysis

Biochemical Properties

4-Butylpiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme monoamine oxidase (MAO), where this compound acts as an inhibitor. This inhibition can affect the breakdown of neurotransmitters such as serotonin and dopamine, leading to altered levels of these neurotransmitters in the brain. Additionally, this compound has been shown to interact with G-protein-coupled receptors (GPCRs), influencing signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of cyclic adenosine monophosphate (cAMP) pathways, leading to changes in cellular responses to external stimuli. Furthermore, it can affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting neuronal function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptors, leading to either inhibition or activation of these biomolecules. For example, its binding to MAO results in the inhibition of the enzyme’s activity, preventing the breakdown of neurotransmitters. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of monitoring its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels and improvement in cognitive function. At high doses, this compound can induce toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects underscore the importance of determining the appropriate dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The involvement of this compound in these pathways highlights its potential impact on overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can localize to different cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as lipid solubility and the presence of specific transporters that facilitate its movement across cellular membranes .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butylpiperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with butyl halides under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

4-Butylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed:

Scientific Research Applications

4-Butylpiperidine has several applications in scientific research:

Comparison with Similar Compounds

This detailed overview provides a comprehensive understanding of 4-butylpiperidine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-butylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-2-3-4-9-5-7-10-8-6-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQSPCJCAJVNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70534645
Record name 4-Butylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24152-39-4
Record name 4-Butylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 500 mL flask fitted with a stirrer was added a slurry of 2 (13.2 g, 58 mmol) and 10% palladium on charcoal (1.2 g) in ethanol (70 mL), followed by addition of concentrated hydrochloric acid (1.5 mL). The reaction flask was evacuated and hydrogen was added via a reaction flask. A total of 2.5 dm3 of hydrogen was consumed. The reaction mixture was filtered and evaporated and the residue was dissolved in H2O (40 mL) and NaOH (20 mL, 2 M) followed by extraction with ethyl acetate (3×100 mL). The combined organic phases were washed with brine (30 mL) and evaporated to dryness to produce 7.1 g of crude 3. The crude product was subjected to column chromatography (eluent: heptane:EtOAc (4:1)) to give pure 3 (2.7 g, 33%). 1H NMR (CDCl3) δ0.85 (t, 3H), 1.0-1.38 (m, 9H), 1.65 (dd, 2H), 2.38 (s, 1H), 2.55 (dt, 2H), 3.04 (dt, 2H).
Name
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
heptane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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